molecular formula C16H21NO3 B581028 4-(tert-Butyl)-2-(2-cyanopropan-2-yl)phenyl methyl carbonate CAS No. 1246213-37-5

4-(tert-Butyl)-2-(2-cyanopropan-2-yl)phenyl methyl carbonate

Cat. No. B581028
CAS RN: 1246213-37-5
M. Wt: 275.348
InChI Key: RRAKPSYPUXWVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl)-2-(2-cyanopropan-2-yl)phenyl methyl carbonate, also known as 4-(tert-Butyl)-2-(2-cyanopropan-2-yl)phenyl methyl carbonate, is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.348. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-Butyl)-2-(2-cyanopropan-2-yl)phenyl methyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butyl)-2-(2-cyanopropan-2-yl)phenyl methyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1246213-37-5

Product Name

4-(tert-Butyl)-2-(2-cyanopropan-2-yl)phenyl methyl carbonate

Molecular Formula

C16H21NO3

Molecular Weight

275.348

IUPAC Name

[4-tert-butyl-2-(2-cyanopropan-2-yl)phenyl] methyl carbonate

InChI

InChI=1S/C16H21NO3/c1-15(2,3)11-7-8-13(20-14(18)19-6)12(9-11)16(4,5)10-17/h7-9H,1-6H3

InChI Key

RRAKPSYPUXWVED-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C#N

synonyms

Carbonic acid, 2-(1-cyano-1-Methylethyl)-4-(1,1-diMethylethyl)phenyl Methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of compound 15 (126.6 g, 0.564 mol), DMAP (6.0 g) and DIEA (188 g, 1.46 mol) in anhydrous DCM (1500 mL) was added dropwise methyl chloroformate (110 g, 1.17 mol) in anhydrous DCM (300 mL) at 0° C. within 2 hours. After stirring for 12 hours at 0° C., ice-water (1.5 L) was added and the mixture was stirred at 0° C. for 30 minutes. The organic layer was separated and washed with 1 N HCl, water, and brine. The DCM solution was dried over MgSO4 and concentrated in vacuo to give compound 16 as a yellow solid. 1H NMR (DMSO-d6; 400 MHz) δ 7.47 (m), δ 7.39 (d), δ 7.24 (d), δ 3.84 (s), δ 1.71 (s), δ 1.30 (s).
Quantity
126.6 g
Type
reactant
Reaction Step One
Name
Quantity
188 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.